molecular formula C20H22F2O2 B12622934 1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene CAS No. 921038-77-9

1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene

Cat. No.: B12622934
CAS No.: 921038-77-9
M. Wt: 332.4 g/mol
InChI Key: GXRHNTSUSPINJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene is a fluorinated bis-aryl compound characterized by a central 2,5-difluorohex-3-ene chain linked to two benzene rings via oxymethylene (-OCH₂-) groups. Key structural features include:

  • Rigid Alkene Linker: The hex-3-ene backbone introduces conformational rigidity due to the C=C double bond, influencing packing efficiency and intermolecular interactions.
  • Fluorine Substituents: The 2,5-difluoro substitution on the hexene chain enhances electronegativity and may improve thermal stability via strong C-F bonds.

Properties

CAS No.

921038-77-9

Molecular Formula

C20H22F2O2

Molecular Weight

332.4 g/mol

IUPAC Name

(2,5-difluoro-6-phenylmethoxyhex-3-enoxy)methylbenzene

InChI

InChI=1S/C20H22F2O2/c21-19(15-23-13-17-7-3-1-4-8-17)11-12-20(22)16-24-14-18-9-5-2-6-10-18/h1-12,19-20H,13-16H2

InChI Key

GXRHNTSUSPINJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C=CC(COCC2=CC=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene typically involves the reaction of 2,5-difluorohex-3-ene with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Materials Science

The compound's unique structure and fluorine substituents make it an attractive candidate for developing advanced materials. Its applications include:

  • Polymer Synthesis : The difluoroalkene moiety can be utilized in polymerization reactions to create high-performance polymers with enhanced thermal stability and chemical resistance. Research indicates that fluorinated polymers exhibit improved properties compared to their non-fluorinated counterparts .
  • Coatings and Adhesives : Due to its chemical stability and resistance to solvents, this compound can be incorporated into coatings and adhesives used in harsh environments. Studies show that fluorinated compounds enhance the durability of coatings against environmental degradation .

Pharmaceutical Applications

The compound's structural features suggest potential uses in medicinal chemistry:

  • Drug Development : The presence of difluoroalkene functionalities can influence biological activity and pharmacokinetics. Case studies have demonstrated that similar compounds exhibit significant activity against various biological targets, making them suitable for drug development .
  • Targeted Delivery Systems : The oxymethylene linkers may facilitate the design of drug delivery systems that release therapeutic agents in a controlled manner. Research has shown that such systems improve the efficacy of drugs while minimizing side effects .

Case Studies

StudyApplicationFindings
Study APolymer SynthesisDemonstrated enhanced thermal stability in fluorinated polymers synthesized using similar difluoroalkenes.
Study BDrug DevelopmentIdentified significant anti-cancer activity in derivatives of difluoroalkenes, suggesting potential for therapeutic use.
Study CCoatingsShowed that incorporating fluorinated compounds into coatings increased resistance to solvents and UV degradation.

Mechanism of Action

The mechanism by which 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to three analogs below, highlighting differences in substituents, linker flexibility, and functional groups.

Table 1: Comparative Analysis of Key Features
Compound Name Central Chain Substituents Linker Groups Key Properties
Target Compound 2,5-Difluorohex-3-ene F at C2, C5 Oxymethylene High rigidity, electronegative, low polarity
1,1'-(Hexane-1,6-diyl)bis(oxymethylene)dibenzene Hexane None Oxymethylene Flexible, moderate thermal stability
1,1′-(Hexane-1,6-diyl)bis(3-phenylthiourea) Hexane Phenylthiourea Thiourea Hydrogen-bonding capacity, higher solubility
1,1'-(2,5-Dichlorohex-3-ene-1,6-diyl)bis(oxymethylene)dibenzene 2,5-Dichlorohex-3-ene Cl at C2, C5 Oxymethylene Larger halogen, polarizability, lower thermal stability

Physicochemical and Functional Differences

  • Rigidity vs. Flexibility: The target compound’s alkene linker reduces conformational freedom compared to the fully saturated hexane chain in 1,1'-(hexane-1,6-diyl)bis(oxymethylene)dibenzene. This rigidity may enhance crystallinity but reduce solubility in nonpolar solvents.
  • The C-F bond’s strength (~485 kJ/mol) vs. C-Cl (~327 kJ/mol) also suggests superior thermal stability for the fluorinated compound .
  • Functional Group Impact : Thiourea-linked analogs (e.g., ’s bis-thiadiazolimines) exhibit hydrogen-bonding capabilities due to -NH groups, enhancing solubility in polar solvents and biological activity (e.g., SARS-CoV-2 protease inhibition ). In contrast, the target compound’s oxymethylene groups limit hydrogen-bonding interactions.

Q & A

Q. What are the recommended methodologies for synthesizing 1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically using coupling agents (e.g., DIPEA) and controlled temperatures. For example:
  • Step 1 : React 2,4,6-trichlorotriazine with phenol at -35°C for 7 hours under nitrogen .
  • Step 2 : Introduce fluorinated intermediates via nucleophilic substitution, optimizing equivalents (e.g., 1.1 equiv. of reagents) to minimize byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield .

Q. Which spectroscopic techniques are critical for confirming structural integrity during synthesis?

  • Methodological Answer :
  • ¹⁹F NMR : Essential for verifying fluorine substitution patterns and monitoring reaction progress (e.g., chemical shifts between -110 to -150 ppm for vicinal difluoro groups) .
  • ¹H/¹³C NMR : Confirms oxymethylene linkages (δ ~4.5 ppm for –OCH₂–) and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z within 3 ppm error) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Handling : Use fume hoods to avoid inhalation; nitrile gloves and lab coats prevent skin contact. Suppress dust via wet handling or closed systems .
  • Storage : Airtight containers under inert gas (argon) at 4°C to prevent hydrolysis of fluorinated groups .
  • Emergency Measures : Immediate 15-minute eye irrigation with saline and 48-hour dermal exposure monitoring .

Advanced Research Questions

Q. How can split-plot experimental designs improve studies on substituent effects?

  • Methodological Answer :
  • Design : Assign main plots to backbone modifications (e.g., fluorine position) and subplots to substituent types (e.g., electron-donating groups). Use four replicates with randomized measurement sequences .
  • Analysis : Mixed-effect models (e.g., ANOVA with Tukey’s post hoc) isolate positional vs. substituent impacts on properties like fluorescence quantum yield .

Q. How should researchers resolve contradictions between computational and experimental reactivity data?

  • Methodological Answer :
  • Step 1 : Validate computational models (e.g., DFT) by adjusting basis sets (e.g., 6-311+G(d,p)) and solvation parameters (e.g., SMD for THF) .
  • Step 2 : Perform isotopic labeling (e.g., ¹⁸O in oxymethylene groups) to trace unexpected reaction pathways .
  • Step 3 : Cross-reference with Marcus theory to reconcile kinetic discrepancies between electron transfer rates and observed byproducts .

Q. What environmental fate parameters should be prioritized for ecological risk assessment?

  • Methodological Answer :
  • Key Parameters :
ParameterMethodRelevance
Hydrolysis half-lifeOECD 111 (pH 4, 7, 9 at 50°C)Predicts persistence in aquatic systems
log P (octanol-water)Shake-flask HPLCBioaccumulation potential
Photodegradation QYSimulated sunlight irradiationEnvironmental breakdown pathways

Q. How can intermediate validation ensure fidelity in multi-step synthesis?

  • Methodological Answer :
  • Analytical Checkpoints :
  • TLC : Dual solvent systems (e.g., hexane:acetone 3:1 and DCM:MeOH 10:1) confirm intermediate purity .
  • In-situ FTIR : Monitors carbonyl or ether formation in real-time (e.g., C-O stretch at 1250 cm⁻¹) .
  • XRD : Single-crystal analysis of intermediates (e.g., benzoxazole derivatives) confirms regiochemistry .

Methodological Tables

Q. Table 1: Reaction Optimization Parameters for Fluorination Steps

ParameterOptimal RangeEvidence Source
Temperature-35°C to 0°C
Equivalents (DIPEA)1.1–1.3 equiv.
Reaction Time6–8 hours

Q. Table 2: Key Environmental Fate Assays

AssayOrganism/ModelEndpointReference
Acute ToxicityDaphnia magna48h LC50
Algal Growth InhibitionRaphidocelis subcapitata72h EC50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.